

Application Note: HPLC Analysis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Cat. No.: B1361459

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is a quinoline derivative of significant interest in pharmaceutical development due to its potential as an intermediate in the synthesis of various therapeutic agents, including those with antimicrobial properties.^[1] Accurate and precise quantification of this compound is essential for quality control during manufacturing, stability studies, and various research applications.^[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of quinoline derivatives, offering high sensitivity and selectivity.^[2] This application note provides a detailed protocol for the isocratic reverse-phase HPLC (RP-HPLC) method for the quantitative determination of **Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate**.

Quantitative Data Summary

The following tables summarize the key method parameters and typical performance characteristics for the HPLC analysis of **Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate**.

Table 1: HPLC Method Parameters

Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	254 nm
Run Time	10 minutes

Table 2: Method Performance Characteristics

Parameter	Result	Acceptance Criteria
Retention Time (tR)	~ 5.2 min	-
Linearity (r ²)	0.9995	≥ 0.999
Accuracy (% Recovery)	98.5% - 101.2%	98% - 102%
Precision (% RSD)	< 1.5%	≤ 2%
Limit of Detection (LOD)	0.1 µg/mL	-
Limit of Quantification (LOQ)	0.3 µg/mL	-

Experimental Protocols

1. Reagents and Materials

- **Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate** reference standard
- Acetonitrile (HPLC grade)

- Formic acid (ACS grade)
- Water (HPLC grade)
- Methanol (HPLC grade)

2. Instrument and Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringes and 0.45 μm syringe filters
- Ultrasonic bath

3. Preparation of Mobile Phase

- Prepare the aqueous component by adding 1 mL of formic acid to 1000 mL of HPLC grade water (0.1% v/v).
- The mobile phase is a mixture of Acetonitrile and 0.1% Formic Acid in Water in a 60:40 (v/v) ratio.
- Degas the mobile phase using an ultrasonic bath for 15 minutes before use.

4. Preparation of Standard Solutions

- Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 100 mg of **Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 $\mu\text{g/mL}$ to 100

µg/mL.

5. Sample Preparation

- Accurately weigh a portion of the sample containing **Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate**.
- Transfer the sample to a volumetric flask and add a suitable amount of methanol to dissolve the compound.
- Sonicate for 10 minutes to ensure complete dissolution.
- Dilute to the mark with methanol.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

6. HPLC Analysis Procedure

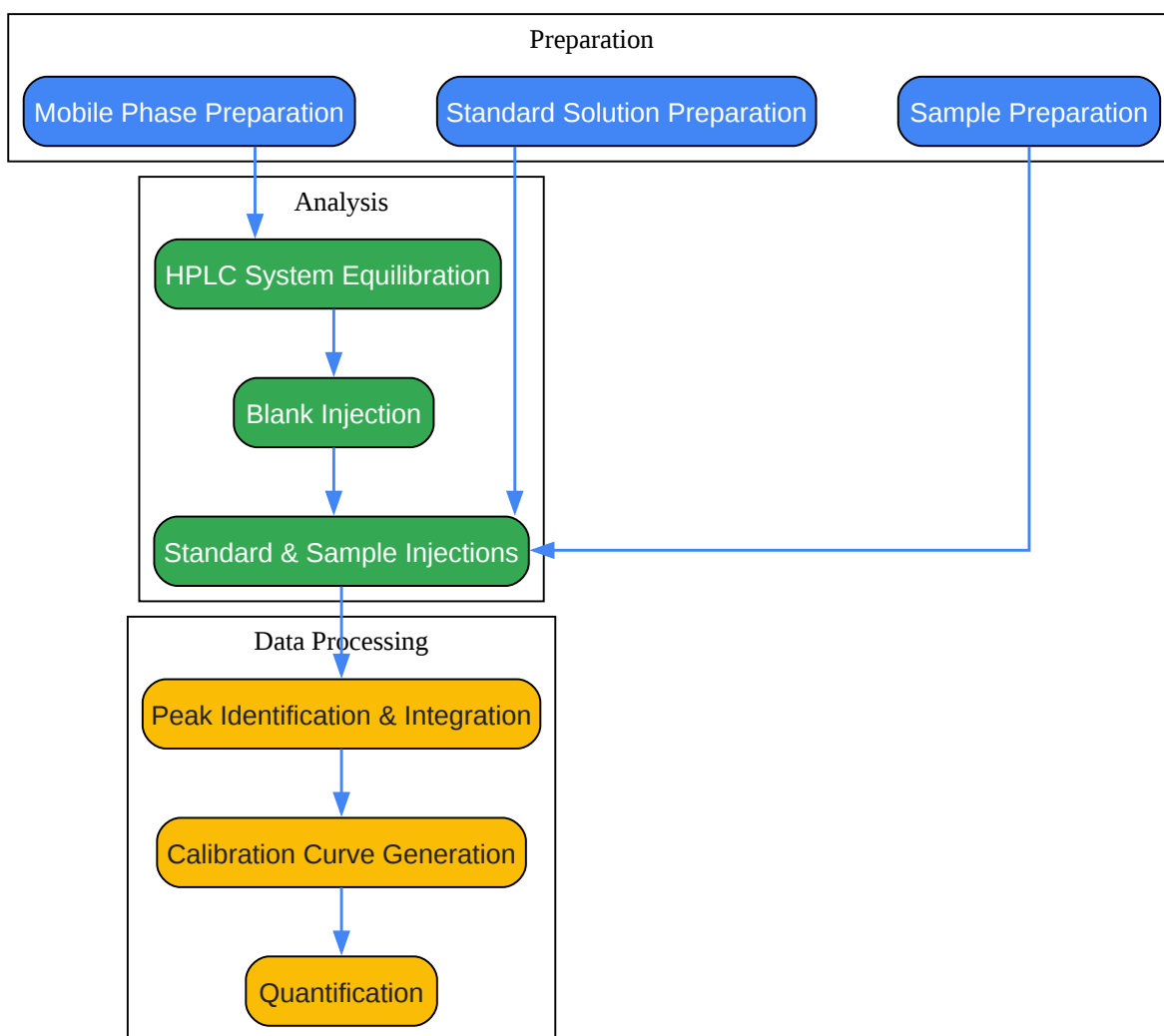
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no interfering peaks are present.
- Inject the standard solutions in ascending order of concentration to establish the calibration curve.
- Inject the prepared sample solutions.
- Inject a standard solution periodically to check for system suitability and retention time stability.

7. Data Analysis

- Identify the peak corresponding to **Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate** based on the retention time of the standard.
- Integrate the peak area of the analyte in both the standard and sample chromatograms.

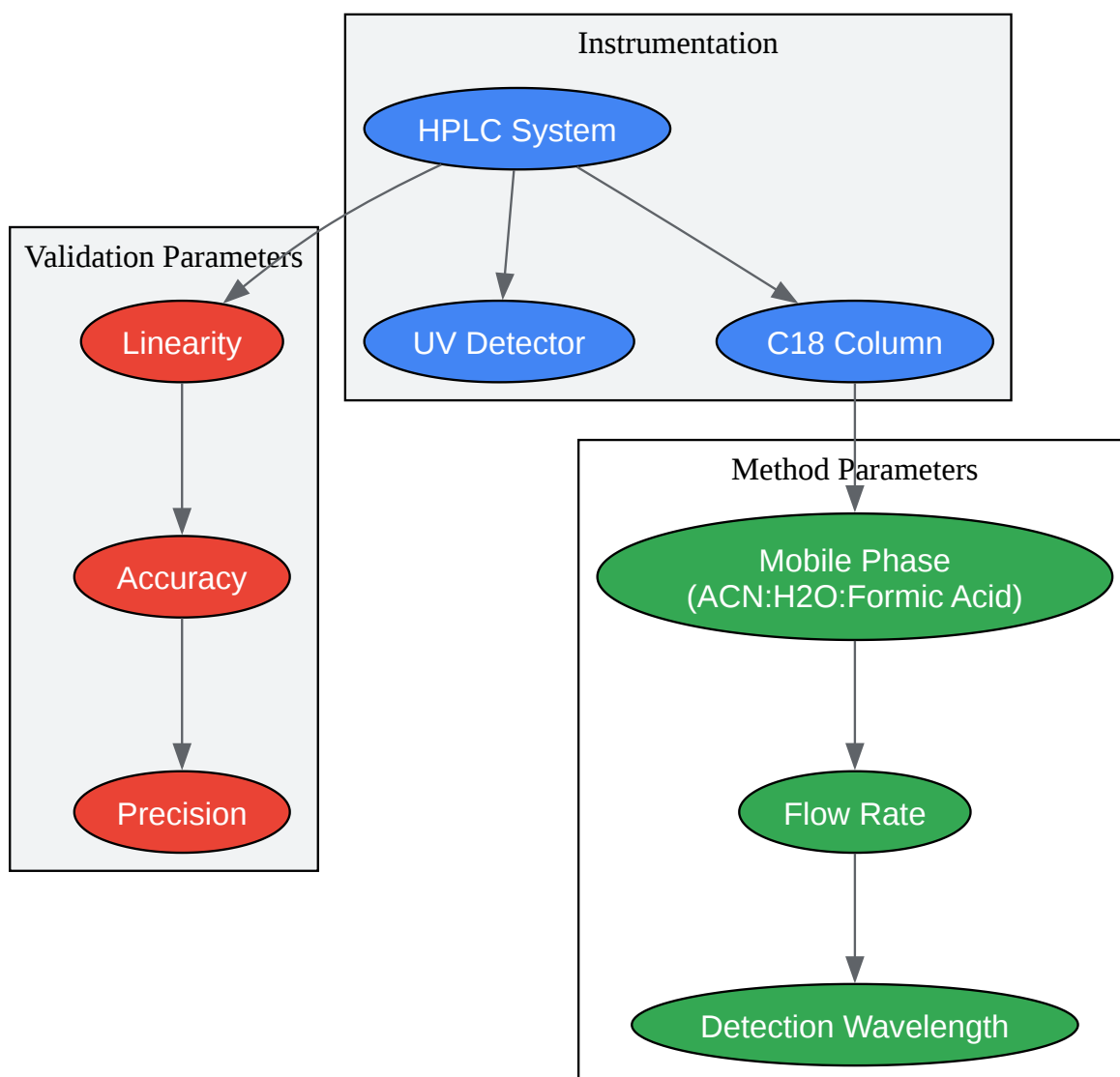
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of **Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate** in the sample by interpolating its peak area from the calibration curve.

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate**.



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Caption: Key components of the HPLC method development and validation for **Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate**.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the quantitative analysis of **Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate**. The method is simple, accurate, and

precise, making it applicable for routine quality control and research purposes. The provided protocol and performance characteristics can serve as a starting point and may be adapted for specific sample matrices and analytical requirements.

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References

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